3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H21NO2S. It is known for its unique structure, which includes a piperidine ring substituted with a mercaptomethyl group and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves several key steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Mercaptomethyl Group: The mercaptomethyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reagent reacts with a precursor containing a leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The piperidine ring may also interact with receptors or ion channels, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester
- N-Boc-4-piperidineacetaldehyde
Uniqueness
3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Biological Activity
3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 1008562-93-3) is a chemical compound with the molecular formula C₁₁H₂₁NO₂S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for various biologically active compounds. Its unique structure, characterized by the mercaptomethyl group and the tert-butyl ester, provides distinct chemical reactivity that is crucial for its biological interactions.
The compound exhibits several notable chemical properties:
- Molecular Weight: Approximately 229.36 g/mol
- Functional Groups: Contains a thiol (mercaptomethyl) and an ester group, which influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate protein function, leading to various biological effects. The piperidine ring may also engage with specific receptors or ion channels, further influencing physiological processes.
Biological Applications
Research indicates that this compound has several potential applications in biology and medicine:
- Synthesis of Bioactive Compounds: It serves as a precursor for synthesizing GABAA receptor agonists, selective TACE inhibitors, and HDL-elevating agents.
- Therapeutic Properties: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, although more research is needed to confirm these effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
-
GABAA Receptor Agonists:
- A study demonstrated that modifications of this compound could lead to new GABAA receptor agonists, potentially useful in treating anxiety and seizure disorders.
-
Selective TACE Inhibitors:
- Research indicated that derivatives could act as selective inhibitors of TACE (tumor necrosis factor-alpha converting enzyme), which plays a role in inflammatory diseases and cancer progression.
- Analgesic Activity:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
3-Oxopiperidine-1-carboxylic acid tert-butyl ester | C₁₁H₁₉NO₃ | Lacks thiol group; used as an analgesic | Moderate analgesic properties |
N-Boc-3-piperidone | C₉H₁₅NO₂ | Contains Boc protecting group; used in peptide synthesis | Limited direct biological activity |
4-Carbomethoxy-piperidine | C₁₁H₁₃NO₂ | Different position for methoxy group; exhibits anti-inflammatory properties | Anti-inflammatory effects observed |
This compound | C₁₁H₂₁NO₂S | Contains thiol group; potential for diverse biological activity | Promising precursor for bioactive compounds |
Properties
IUPAC Name |
tert-butyl 3-(sulfanylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-5-9(7-12)8-15/h9,15H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGQIKIVZPEWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.